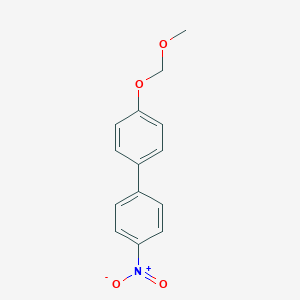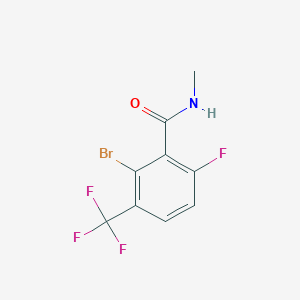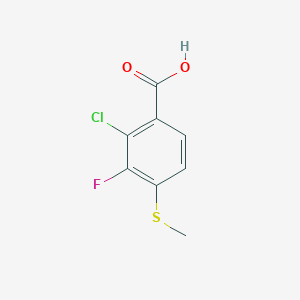![molecular formula C16H16O2 B6294520 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2271443-03-7](/img/structure/B6294520.png)
2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family This compound features a biphenyl core with two methyl groups at the 2 and 6 positions, a methoxy group at the 4’ position, and an aldehyde group at the 4 position
作用機序
Target of Action
It’s known that biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that biphenyl compounds often undergo electrophilic substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound may be involved in various biochemical pathways, particularly those involving Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It’s known that the stability of organoboron compounds, which are often used in suzuki–miyaura coupling reactions, can influence their bioavailability .
Result of Action
Biphenyl derivatives are known to have a wide range of biological and medicinal applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde. For instance, the stability of organoboron compounds can be influenced by air and moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves several steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using a Suzuki–Miyaura coupling reaction.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
類似化合物との比較
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl groups at the 2 and 6 positions.
These comparisons highlight the unique structural features and reactivity of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
4-(4-methoxyphenyl)-3,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-13(10-17)9-12(2)16(11)14-4-6-15(18-3)7-5-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOMOIAXRGWCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)

![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)







